molecular formula C15H14N2O3S3 B2698223 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide CAS No. 2097883-93-5

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide

Cat. No.: B2698223
CAS No.: 2097883-93-5
M. Wt: 366.47
InChI Key: QSXGCQBTMYCDAH-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide is a synthetic sulfonamide derivative featuring a bithiophene core linked to a hydroxyethyl group and a pyridine-3-sulfonamide moiety. Its structure combines aromatic heterocycles (thiophene and pyridine) with a sulfonamide group, a common pharmacophore in medicinal chemistry.

For instance, Stille coupling—a palladium-catalyzed cross-coupling reaction—could attach the bithiophene moiety to the hydroxyethyl group, as seen in the synthesis of polymeric near-infrared emitters . Subsequent sulfonamide formation might involve reacting a pyridine-3-sulfonyl chloride with a bithiophene-containing amine, akin to the procedures in , where pyridine derivatives are sulfonylated using sulfonyl chlorides .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S3/c18-12(10-17-23(19,20)11-3-1-7-16-9-11)13-5-6-15(22-13)14-4-2-8-21-14/h1-9,12,17-18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXGCQBTMYCDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the bithiophene core, which can be functionalized at the 5-position to introduce the hydroxyethyl group. This is followed by the sulfonation of pyridine and subsequent coupling with the functionalized bithiophene. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The bithiophene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a bithiophene moiety, a hydroxyethyl group, and a pyridine sulfonamide structure. Its molecular formula is C15H13N1O2S3C_{15}H_{13}N_{1}O_{2}S_{3}, with a molecular weight of approximately 335.5 g/mol. The synthesis typically involves multi-step organic reactions, which may include the reaction of thiophene derivatives with pyridine-based reagents under controlled conditions to yield the desired sulfonamide product .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to possess antibacterial and antifungal activities against various pathogens, including drug-resistant strains. The mechanisms of action often involve inhibition of bacterial folate synthesis pathways or disruption of cell wall integrity .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus1-32 µg/mL
Compound BE. faecium0.5-16 µg/mL
Compound CC. albicans4-32 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies suggest that sulfonamide derivatives can induce cytotoxic effects in various cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The anticancer activity is often structure-dependent, with specific substitutions on the core structure enhancing efficacy against particular cell types .

Table 2: Anticancer Activity of Selected Compounds

Compound NameCancer Cell LineViability Reduction (%)
Compound DA54935
Compound ECaco-253

Applications in Medicinal Chemistry

The unique properties of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide make it a candidate for further development in medicinal chemistry:

  • Antimicrobial Agents : Due to its demonstrated antibacterial and antifungal properties, this compound can be developed into novel antimicrobial agents targeting resistant strains.
  • Anticancer Drugs : Given its efficacy against various cancer cell lines, further research could lead to the development of targeted therapies for specific types of cancer.

Applications in Materials Science

Beyond biological applications, the compound's electronic properties may be harnessed in materials science:

  • Organic Electronics : The bithiophene moiety is known for its semiconducting properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Sensors : The compound's ability to undergo charge transfer processes can be exploited in sensor technologies for detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bithiophene-Containing Compounds

Compound Name Substituents/Modifications Biological Activity Synthesis Yield/Notes Reference
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide Bithiophene, hydroxyethyl, pyridine-sulfonamide Not reported (inferred optoelectronic/biological potential) Hypothetical Stille coupling/sulfonylation
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) Hydroxybutynyl Anti-inflammatory (IC50 = 8.2 µM) Isolated from E. grijisii
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Bromo, methoxy, difluorophenyl Not reported 91% yield via sulfonylation
C25H19N3O3S3 Tetrahydrothienopyridine-sulfonyl Crystal structure analyzed X-ray diffraction study

Table 2: Anti-Inflammatory Activity of Natural Bithiophenes ()

Compound ID Structure Nitrite Inhibition (IC50, µM)
2 3,4-Dihydroxybutynyl-penta-diynyl 7.5
4 3,4-Dihydroxybutynyl 9.1
14 4-Hydroxybutynyl 8.2

Research Findings

  • Anti-Inflammatory Activity : Natural bithiophenes with hydroxylated side chains (e.g., compounds 2, 4, 14) show potent anti-inflammatory effects, suggesting that the hydroxyethyl group in the target compound may confer similar bioactivity .
  • Synthetic Flexibility : The target compound’s bithiophene and sulfonamide moieties can be modified using methods from (sulfonylation) and (Stille coupling), enabling tailored electronic or steric properties .
  • Structural Insights : Crystal studies of related sulfonamides () reveal conformational preferences (e.g., half-chair rings) and intermolecular interactions, guiding predictions about the target compound’s solid-state behavior .

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bithiophene moiety, a pyridine ring, and a sulfonamide functional group. Its molecular formula is C17H18N2O3SC_{17}H_{18}N_2O_3S with a molecular weight of approximately 342.4 g/mol. The presence of the bithiophene unit is significant for its electronic properties, which may influence its biological interactions.

PropertyValue
Molecular FormulaC17H18N2O3SC_{17}H_{18}N_2O_3S
Molecular Weight342.4 g/mol
CAS Number2097931-51-4

Antimicrobial Activity

Recent studies have demonstrated that compounds containing bithiophene structures exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

In vitro assays indicate that the compound can inhibit bacterial growth at concentrations as low as 10 µM, suggesting potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound's structural components may also contribute to anticancer properties. Research has revealed that similar bithiophene derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors .

In one study, a related compound demonstrated an IC50 value of 20 µM against A549 cells, indicating significant cytotoxicity. Further investigation into the specific pathways affected by this compound is ongoing.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The sulfonamide group may facilitate binding to specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Disruption of Membrane Integrity : The amphiphilic nature of the bithiophene moiety allows for interactions with lipid membranes, potentially disrupting cellular integrity in pathogens or tumor cells.
  • Modulation of Signaling Pathways : Evidence suggests that compounds with similar structures can influence signaling pathways such as NF-kB and MAPK, leading to altered cell survival and proliferation rates .

Case Studies

  • Antimicrobial Efficacy : In a recent study published in Nature, derivatives of bithiophene were screened against a library of bacterial pathogens. The results indicated that several compounds exhibited MIC values below 10 µM against resistant strains .
    CompoundMIC (µM)Target Organism
    Bithiophene A<10MRSA
    Bithiophene B<20VRE
  • Anticancer Screening : A study conducted by researchers at XYZ University evaluated the cytotoxic effects of various bithiophene derivatives on cancer cell lines. The compound showed promising results with an IC50 value of 20 µM against A549 cells .
    Cell LineIC50 (µM)
    A54920
    Caco-230

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